molecular formula C10H12N2O4 B12392164 1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12392164
M. Wt: 224.21 g/mol
InChI Key: GHLYSDYPUZQXIN-BRFYHDHCSA-N
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Description

1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with an oxolane ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a pyrimidine derivative with an oxolane precursor in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product .

Chemical Reactions Analysis

1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways that result in the desired therapeutic outcomes .

Comparison with Similar Compounds

1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H12N2O4/c1-5-4-12(10(15)11-9(5)14)8-3-7(13)6(2)16-8/h4,7-8,13H,2-3H2,1H3,(H,11,14,15)/t7?,8-/m1/s1

InChI Key

GHLYSDYPUZQXIN-BRFYHDHCSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC(C(=C)O2)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(=C)O2)O

Origin of Product

United States

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